molecular formula C15H14N4O3 B2864415 methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1707586-20-6

methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2864415
CAS No.: 1707586-20-6
M. Wt: 298.302
InChI Key: ZCEPWDVGLANLSL-UHFFFAOYSA-N
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Description

Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl group and at the 3-position with a methyl ester. The 1,2,4-oxadiazole ring, a nitrogen-rich heterocycle, is substituted with an ethyl group at position 5, which enhances lipophilicity and may influence electronic properties.

Properties

IUPAC Name

methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-3-13-16-14(18-22-13)10-4-6-11(7-5-10)19-9-8-12(17-19)15(20)21-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEPWDVGLANLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. The oxadiazole ring can be introduced through the cyclization of benzophenone hydrazide derivatives. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or oxadiazoles.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

Methyl 1-[4-(1,2,4-Oxadiazol-3-yl)phenyl]-1H-Pyrazole-3-Carboxylate (QV-2481)
  • Structure : Lacks the 5-ethyl substituent on the oxadiazole ring.
  • Key Differences : The absence of the ethyl group reduces steric bulk and lipophilicity (predicted logP lower by ~0.5–1.0).
  • Purity : 90% (vs. unspecified purity for the target compound) .
Ethyl 1-[(5-Methyl-1,2,4-Oxadiazol-3-yl)methyl]-1H-Pyrazole-4-Carboxylate
  • Structure : Features a 5-methyl-oxadiazole and an ethyl ester.
  • Key Differences : The methyl group on the oxadiazole and ethyl ester may alter metabolic stability and solubility compared to the target compound’s ethyl-oxadiazole and methyl ester .

Ester Group Modifications

Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate
  • Structure : Replaces the pyrazole-3-carboxylate with an oxadiazole-5-carboxylate and introduces a 4-fluorophenyl group.
  • The ethyl ester may confer slower hydrolysis than the methyl ester in the target compound .
Ethyl 5-(4-Cyclohexylphenyl)-1H-Pyrazole-3-Carboxylate
  • Structure : Substitutes the oxadiazole-phenyl group with a cyclohexylphenyl moiety.
  • Key Differences : The bulky cyclohexyl group increases hydrophobicity (logP ~3.5 vs. ~2.8 for the target compound), likely reducing aqueous solubility .

Pharmacological Analogues: Xanthine Derivatives with Oxadiazole Motifs

  • Example: 8-(1-((5-(4-Chlorophenyl)-1,2,4-Oxadiazol-3-yl)methyl)-1H-pyrazol-4-yl)-xanthine (Compound 12) Structure: Xanthine core with a 5-(4-chlorophenyl)-oxadiazole substituent. Activity: High affinity for A2B adenosine receptors (Ki < 10 nM), suggesting that oxadiazole-pyrazole hybrids like the target compound may share similar receptor targets .

Lipophilicity and Solubility

  • The methyl ester may confer faster metabolic hydrolysis than ethyl esters, impacting bioavailability .

Structural Rigidity and Binding

  • The oxadiazole ring’s planar geometry and hydrogen-bonding capacity (via N and O atoms) may enhance interactions with biological targets, as seen in xanthine-based A2B antagonists .

Comparative Data Table

Compound Name Oxadiazole Substituent Ester Group Key Structural Feature Pharmacological Note Reference
Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate 5-Ethyl Methyl Ethyl-oxadiazole, methyl ester N/A (Structural focus)
QV-2481 None Methyl Unsubstituted oxadiazole Lower purity (90%)
Ethyl 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylate 5-Methyl Ethyl Methyl-oxadiazole, ethyl ester R&D use only
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate None Ethyl Fluorophenyl, oxadiazole-ester Commercial availability
8-(1-((5-(4-Chlorophenyl)-oxadiazol-3-yl)methyl)-pyrazol-4-yl)-xanthine 4-Chlorophenyl N/A Xanthine core A2B antagonist (Ki < 10 nM)

Biological Activity

Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (CAS No. 40699-38-5) is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H18N4O3
Molecular Weight302.34 g/mol
CAS Number40699-38-5
LogP2.53
Polar Surface Area65.22 Ų

Mechanisms of Biological Activity

This compound exhibits a variety of biological activities attributed to its structural features. The oxadiazole moiety is known for its role in enhancing pharmacological properties:

  • Anticancer Activity : Compounds containing the oxadiazole ring have shown significant anticancer effects. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which is critical in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies report that compounds similar to this compound exhibit antibacterial and antifungal activities against various pathogens . This activity is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting moderate to high potency in inhibiting tumor growth .

Case Study 2: Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This highlights its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Activity

In vitro testing revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Q & A

Q. What are the recommended synthetic routes for methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization to form the oxadiazole core and subsequent coupling with the pyrazole moiety. Key steps include:

  • Cyclization : Using reagents like hydroxylamine or amidoximes under reflux conditions in ethanol or THF .
  • Coupling : Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .
  • Esterification : Methylation of the carboxyl group using dimethyl carbonate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
    Methodological Tip: Monitor reaction progress via TLC or HPLC, and optimize solvent polarity to improve yield (e.g., switching from ethanol to DMF for poorly soluble intermediates) .

Q. How is the compound structurally characterized?

Structural confirmation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., oxadiazole C=N at ~160–165 ppm in ¹³C NMR) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Q. What initial biological screening assays are applicable for this compound?

Begin with in vitro assays to evaluate:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2 inhibition for anti-inflammatory potential) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial design to test variables like temperature (60–120°C), solvent (ethanol vs. acetonitrile), and catalyst loading (0.5–2 mol% Pd) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
  • Workup Optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective purification .

Q. How to address contradictions in biological activity data across studies?

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, serum-free media) to minimize variability .
  • Orthogonal Assays : Confirm antimicrobial activity with both microdilution and agar diffusion methods .
  • Purity Reassessment : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ data) .

Q. What computational methods aid in target identification?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for kinases or GPCRs .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) with bioactivity .
  • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP <3 for oral bioavailability) .

Q. How to evaluate compound stability under physiological conditions?

  • Stress Testing : Incubate at 40°C (thermal stability), pH 2–9 (acid/base stability), and UV light (photostability) for 48 hours .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Degradation Products : LC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .

Q. What strategies elucidate metabolic pathways and pharmacokinetics?

  • In Vitro Metabolism : Incubate with hepatocytes or microsomes, followed by UPLC-QTOF analysis to detect phase I/II metabolites .
  • In Vivo PK Studies : Administer orally/intravenously to rodents, sampling blood at intervals (0–24h) for bioavailability (F%) and half-life (t₁/₂) calculations .

Q. How to establish structure-activity relationships (SAR) for pyrazole-oxadiazole hybrids?

  • Analog Synthesis : Modify substituents (e.g., ethyl → methyl on oxadiazole, phenyl → chlorophenyl on pyrazole) .
  • Bioactivity Profiling : Test analogs against a panel of targets (e.g., kinases, bacterial strains) to identify critical functional groups .
  • Electron Density Analysis : DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactivity .

Q. How to investigate synergistic effects with known therapeutics?

  • Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI <1) in cancer cell lines .
  • Isobologram Analysis : Plot dose-response curves for compound + cisplatin/doxorubicin to identify additive/synergistic regions .

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